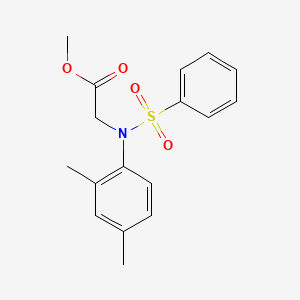

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-9-10-16(14(2)11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCCKLWRJVYMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Glycine Moiety : A fundamental amino acid structure that contributes to its biological interactions.

- Phenylsulfonyl Group : Enhances the compound's reactivity and potential interactions with biomolecules.

- 2,4-Dimethylphenyl Substituent : Provides unique steric and electronic properties that may influence biological activity.

The molecular formula is CHNOS, with a molecular weight of approximately 333.4 g/mol.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : The compound could affect intracellular signaling pathways, leading to altered gene expression and cellular behavior.

Biological Activities

Research has indicated various potential biological activities for this compound:

- Anti-inflammatory Properties : Studies suggest that it may exhibit significant anti-inflammatory effects, potentially through COX-II inhibition. For instance, related compounds have shown IC50 values in the low micromolar range against COX-II, indicating a promising therapeutic profile for inflammatory conditions .

- Antimicrobial Activity : Preliminary investigations have indicated that it may possess antimicrobial properties, although more extensive studies are required to confirm these effects.

- Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with some derivatives showing promise in inhibiting tumor growth through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-II | , |

| Antimicrobial | Potential efficacy against pathogens | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study Insights

- In Vitro Studies : Research involving various cell lines has demonstrated that this compound can inhibit inflammatory markers and promote apoptosis in cancer cells. For example, a study reported significant apoptotic activity in human myelodysplastic syndrome cell lines when treated with related sulfonamide derivatives .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may interfere with specific signaling pathways associated with inflammation and cancer progression. This was evidenced by changes in gene expression profiles following treatment with the compound .

Comparison with Similar Compounds

Positional Isomer: Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

- Structural Difference : The 2,5-dimethylphenyl substituent replaces the 2,4-dimethylphenyl group.

- Molecular Properties: Property Value Molecular Formula C₁₇H₁₉NO₄S Molecular Weight 333.40 g/mol Purity ≥97% (HPLC)

- Synthetic and Functional Insights :

Methoxy-Substituted Analog: Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate

- Structural Differences :

- Methoxy groups replace methyl groups on the aryl ring.

- Methylsulfonyl substitutes phenylsulfonyl.

- Molecular Properties: Property Value Molecular Formula C₁₂H₁₅NO₆S Molecular Weight 301.31 g/mol Status Discontinued

- The methylsulfonyl group may lower steric hindrance, favoring reactions requiring smaller substituents .

Thiophene-Containing Derivative: Compound 6m ()

- Structural Features : Incorporates thiophene rings and a phenylsulfonyl group.

Molecular Properties :

Property Value Molecular Formula C₂₁H₂₄N₅O₆S Molecular Weight 474.14 g/mol Yield 29% - Key Observations :

Amide Functional Group Variant: N-(2,4-Dimethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Structural Differences :

- Amide group replaces the ester.

- 4-Methylphenylsulfonyl and 2-ethylphenyl substituents are present.

- Functional Impact: The amide group increases hydrolytic stability, making it suitable for prolonged biological activity.

Research Findings and Implications

- Synthetic Challenges : Positional isomerism (2,4- vs. 2,5-dimethylphenyl) and heterocyclic substituents (e.g., thiophene) significantly impact reaction yields and purification processes .

- Functional Group Effects :

- Applications : Phenylsulfonyl glycinate derivatives are critical in API development, particularly for antibiotics and enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.